5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. The trifluoromethyl group in its structure is known for its significant impact on the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of other complex molecules due to its reactive trifluoromethyl group.
Biology: The compound can be used to study biological pathways and interactions.
Industry: The compound is used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity . The compound can act on specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole can be compared with other trifluoromethyl-containing compounds, such as:
- 4-(trifluoromethyl)benzylamine
- Fluridone
- 5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine
These compounds share the trifluoromethyl group, which imparts unique chemical properties, but differ in their overall structure and specific applications.
Properties
Molecular Formula |
C11H9F3N2 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C11H9F3N2/c1-7-6-15-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3,(H,15,16) |
InChI Key |
QZCXQMPXNKRJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.